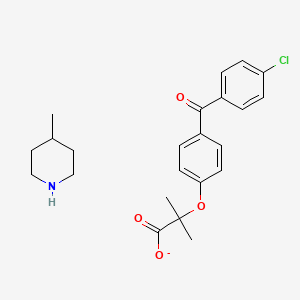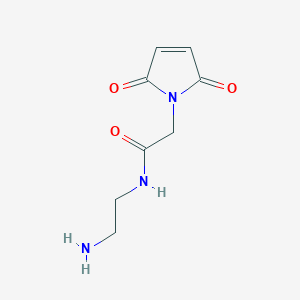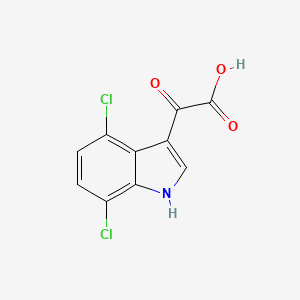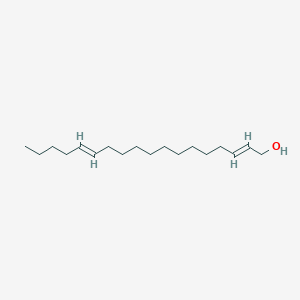
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-(4-chlorobenzoyl)phénoxy)-2-méthylpropanoate de 4-méthylpipéridinium est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un cycle pipéridinium, d'un groupe chlorobenzoyle et d'une fraction phénoxy, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-(4-chlorobenzoyl)phénoxy)-2-méthylpropanoate de 4-méthylpipéridinium implique généralement un processus en plusieurs étapes. L'étape initiale comprend souvent la préparation du cycle pipéridinium, suivie de l'introduction du groupe chlorobenzoyle par une réaction d'acylation de Friedel-Crafts. La fraction phénoxy est ensuite attachée par une réaction d'éthérification. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés pour surveiller et contrôler les conditions réactionnelles, telles que la température, la pression et le pH, est essentielle pour garantir une qualité et une sécurité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-(4-chlorobenzoyl)phénoxy)-2-méthylpropanoate de 4-méthylpipéridinium subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène, modifiant la réactivité et les propriétés du composé.
Réduction : Les réactions de réduction peuvent éliminer les groupes contenant de l'oxygène ou introduire des atomes d'hydrogène, modifiant la structure du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier considérablement le comportement chimique du composé.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, les amines) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent donner une large gamme de dérivés, en fonction du substituant introduit.
Applications de la recherche scientifique
Le 2-(4-(4-chlorobenzoyl)phénoxy)-2-méthylpropanoate de 4-méthylpipéridinium a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Les interactions du composé avec les molécules biologiques sont étudiées pour comprendre son potentiel comme candidat médicament ou outil biochimique.
Médecine : La recherche se concentre sur son potentiel thérapeutique, y compris ses effets sur diverses voies biologiques et son efficacité dans le traitement des maladies.
Industrie : Le composé est étudié pour son utilisation dans la fabrication de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(4-(4-chlorobenzoyl)phénoxy)-2-méthylpropanoate de 4-méthylpipéridinium implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et influençant divers processus cellulaires. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research focuses on its therapeutic potential, including its effects on various biological pathways and its efficacy in treating diseases.
Industry: The compound is explored for its use in manufacturing pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-chlorobenzoylphénoxyacétique : Partage les groupes chlorobenzoyle et phénoxy mais n'a pas le cycle pipéridinium.
4-Méthylpipéridine : Contient le cycle pipéridinium mais n'a pas les groupes chlorobenzoyle et phénoxy.
Dérivés de l'acide phénoxyacétique : Similaires en structure mais varient dans les substituants attachés au groupe phénoxy.
Unicité
Le 2-(4-(4-chlorobenzoyl)phénoxy)-2-méthylpropanoate de 4-méthylpipéridinium est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles, offrant des opportunités pour le développement de nouveaux matériaux et agents thérapeutiques.
Propriétés
Formule moléculaire |
C23H27ClNO4- |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;4-methylpiperidine |
InChI |
InChI=1S/C17H15ClO4.C6H13N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6-2-4-7-5-3-6/h3-10H,1-2H3,(H,20,21);6-7H,2-5H2,1H3/p-1 |
Clé InChI |
NILNIDCLPVEYQA-UHFFFAOYSA-M |
SMILES canonique |
CC1CCNCC1.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)


